molecular formula C10H22O2Si B8720097 (R)-3-((tert-Butyldimethylsilyl)oxy)butanal CAS No. 72150-39-1

(R)-3-((tert-Butyldimethylsilyl)oxy)butanal

Cat. No.: B8720097
CAS No.: 72150-39-1
M. Wt: 202.37 g/mol
InChI Key: AFIKGLAMEXCVAN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(tert-Butyldimethylsiloxy)butanal is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanal backbone. This compound is of interest in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyldimethylsiloxy)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether. The aldehyde functionality is then introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of ®-3-(tert-Butyldimethylsiloxy)butanal may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butyldimethylsiloxy group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyldimethylsiloxy)butanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyldimethylsiloxy group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic or basic conditions for desilylation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Hydroxyl compounds

Scientific Research Applications

®-3-(tert-Butyldimethylsiloxy)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)butanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be selectively removed under specific conditions to reveal a hydroxyl group. These properties make it a valuable intermediate in multi-step synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(tert-Butyldimethylsiloxy)butanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    ®-3-(tert-Butyldimethylsiloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    ®-3-(tert-Butyldimethylsiloxy)butylamine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

®-3-(tert-Butyldimethylsiloxy)butanal is unique due to its combination of an aldehyde and a silyl ether group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

Properties

CAS No.

72150-39-1

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanal

InChI

InChI=1S/C10H22O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m1/s1

InChI Key

AFIKGLAMEXCVAN-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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